

Unveiling 5-Oxo-octanoyl-CoA: A High-Resolution Mass Spectrometry Perspective

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Compound of Interest

Compound Name: 5-oxooctanoyl-CoA

Cat. No.: B15546814

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A detailed comparison of the theoretically calculated versus experimentally observed mass-to-charge ratio (m/z) for **5-oxooctanoyl-CoA**, a key intermediate in fatty acid metabolism, is presented. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for the accurate identification and characterization of this molecule using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization Time-of-Flight (ESI-TOF).

Calculated vs. Observed m/z : A Comparative Analysis

The accurate mass of a molecule is a fundamental property used for its identification and confirmation. In mass spectrometry, this is measured as the mass-to-charge ratio (m/z). For **5-oxooctanoyl-CoA**, the theoretically calculated m/z can be compared against experimentally observed values to confirm its presence in a sample with high confidence.

The molecular formula for **5-oxooctanoyl-CoA** is $C_{29}H_{48}N_7O_{18}P_3S$.^{[1][2][3][4]} Based on this, the theoretical monoisotopic mass of the neutral molecule and its common adducts in positive ion mode ESI can be calculated. While a specific experimental m/z value for **5-oxooctanoyl-CoA** from ESI-TOF analysis is not readily available in the reviewed literature, high-resolution mass spectrometry typically yields observed values with very high accuracy, generally within 5 parts per million (ppm) of the theoretical value.

The following table summarizes the calculated m/z values for **5-oxooctanoyl-CoA**.

Ion Species	Molecular Formula	Calculated m/z
[M+H] ⁺	C ₂₉ H ₄₉ N ₇ O ₁₈ P ₃ S ⁺	908.2065
[M+Na] ⁺	C ₂₉ H ₄₈ N ₇ NaO ₁₈ P ₃ S ⁺	930.1884

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Experimental Protocol: A General Approach for Acyl-CoA Analysis by LC-HRMS (ESI-TOF)

While a specific protocol for **5-oxooctanoyl-CoA** was not found, a general methodology for the analysis of acyl-CoA species by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with ESI-TOF is described below. This protocol is a composite based on established methods for similar molecules.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

1. Sample Preparation:

- Acyl-CoAs are extracted from biological samples (cells or tissues) using a cold solvent mixture, often containing acetonitrile, methanol, and water, to precipitate proteins and preserve the integrity of the analytes.
- Internal standards, such as isotopically labeled acyl-CoAs, are typically added to the extraction solvent for accurate quantification.
- The mixture is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant containing the acyl-CoAs is collected for analysis.

2. Liquid Chromatography (LC) Separation:

- The extracted acyl-CoAs are separated using a reversed-phase C18 column.
- A gradient elution is employed, typically with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

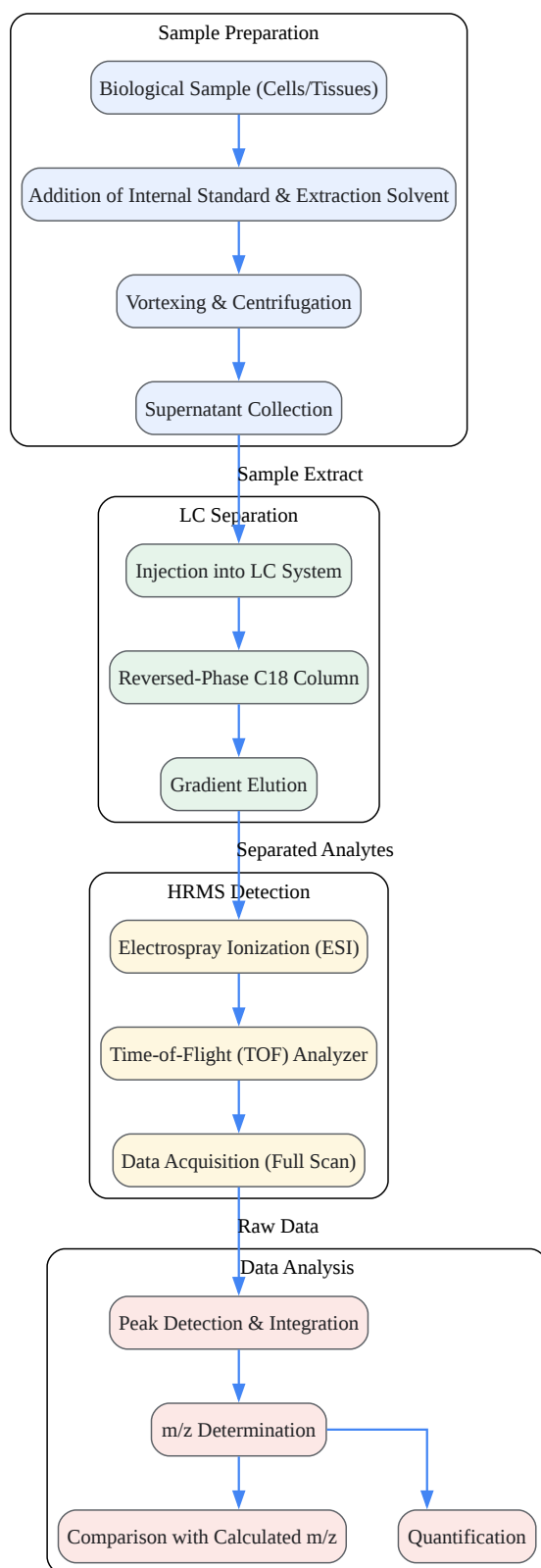
- The gradient is optimized to achieve good separation of the different acyl-CoA species.

3. High-Resolution Mass Spectrometry (HRMS) Detection:

- The eluent from the LC system is introduced into the ESI source of a TOF mass spectrometer.
- The mass spectrometer is operated in positive ion mode to detect protonated ($[M+H]^+$) and other adducted ions.
- Data is acquired in full scan mode over a relevant m/z range to detect all ions of interest.
- The high resolution and mass accuracy of the TOF analyzer allow for the precise determination of the m/z of the detected ions.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **5-oxooctanoyl-CoA** using LC-HRMS (ESI-TOF).



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Figure 1. General experimental workflow for the analysis of **5-oxooctanoyl-CoA** by LC-HRMS.

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